![molecular formula C₁₀H₁₂F₂N₂O₅ B1146245 1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione CAS No. 95058-80-3](/img/structure/B1146245.png)
1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Overview
Description
This compound, also known as 1-((2R,4R,5R)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione, has a CAS Number of 114248-23-6 . It has a molecular weight of 264.19 and its IUPAC name is 1-((2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10F2N2O5/c10-9(11)6(16)4(3-14)18-7(9)13-2-1-5(15)12-8(13)17/h1-2,4,6-7,14,16H,3H2,(H,12,15,17)/t4-,6-,7-/m1/s1 . This indicates that the compound has a pyrimidine ring attached to a tetrahydrofuran ring with two fluorine atoms and several hydroxyl groups .Physical And Chemical Properties Analysis
This compound is a solid or semi-solid or liquid or lump . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .Scientific Research Applications
Preparation of Difluorinated Pyrimidine Nucleosides
This compound is useful for the preparation of difluorinated pyrimidine nucleosides . These nucleosides have potential applications in the development of antiviral and anticancer drugs.
Anticancer and Antiviral Agents
Fluorinated nucleoside analogues, such as this compound, have attracted much attention as anticancer and antiviral agents . They can interfere with the replication of cancer cells and viruses, thereby inhibiting their growth and spread.
Probes for Enzymatic Function
These fluorinated nucleoside analogues can also serve as probes for enzymatic function . By studying how enzymes interact with these molecules, researchers can gain insights into the mechanisms of these enzymes, which can be useful in drug design.
Mechanistic Probes
The synthesis and conformational analysis of this compound can provide insight into a neighbouring-group participation mechanism . This understanding can help in the design of more efficient synthetic methods for similar compounds.
Drug Development
The field of fluorine chemistry has led to noteworthy industrial applications, including the development of over 150 fluorinated drugs . This compound, with its fluorinated pyrimidine ring, could potentially contribute to this portfolio of fluorinated drugs.
Anti-Tuberculosis Treatments
Research has suggested that this compound could be used in the development of anti-Tuberculosis (TB) treatments . By inhibiting the action of certain enzymes in Mycobacterium tuberculosis, this compound could potentially help in the fight against TB.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
The primary target of 2’-Deoxy-2’,2’-difluoro-5-methyluridine is the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp) . This enzyme plays a crucial role in the replication of the HCV RNA genome, making it a key target for antiviral therapies .
Mode of Action
2’-Deoxy-2’,2’-difluoro-5-methyluridine acts as a competitive inhibitor of the HCV RdRp . It is metabolized into its 5’-triphosphate form, which competes with the natural nucleotide substrates of the RdRp . This results in the termination of the RNA chain elongation, thereby inhibiting the replication of the HCV RNA genome .
Biochemical Pathways
The metabolism of 2’-Deoxy-2’,2’-difluoro-5-methyluridine involves a second metabolic pathway leading to the formation of the 5’-triphosphate of the uridine congener . This process requires the deamination of the monophosphate form of the compound, followed by the phosphorylation of the resulting uridine monophosphate to the corresponding di- and triphosphates by cellular UMP-CMP kinase and nucleoside diphosphate kinase, respectively .
Result of Action
The result of the action of 2’-Deoxy-2’,2’-difluoro-5-methyluridine is the inhibition of HCV RNA replication . By acting as a competitive inhibitor and chain terminator of the HCV RdRp, it prevents the replication of the HCV RNA genome, thereby exerting its antiviral effect .
properties
IUPAC Name |
1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O5/c1-4-2-14(9(18)13-7(4)17)8-10(11,12)6(16)5(3-15)19-8/h2,5-6,8,15-16H,3H2,1H3,(H,13,17,18)/t5-,6-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWSSJHRJXJIMZ-ATRFCDNQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Deoxy-2',2'-difluoro-5-methyluridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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